3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluoro-3-methylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-4-3-5-9(10(7)12)6-8(2)11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUBQFOZZUKFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Fluoro 3 Methylphenyl 2 Methylpropanoic Acid and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid, two primary strategic disconnections are considered for the carbon skeleton:
Disconnection (a): The C-C bond between the benzylic carbon (C3) and the aromatic ring. This approach suggests an arylation reaction, where a propanoic acid derivative is coupled with a 2-fluoro-3-methylphenyl unit. This could be achieved through methods like Friedel-Crafts reactions or cross-coupling protocols.
Disconnection (b): The C-C bond at the α-position (C2-C3). This strategy involves the alkylation of a 2-methylpropanoic acid enolate equivalent with a 2-fluoro-3-methylbenzyl halide or a related electrophile.
A third disconnection (c) at the Cα-methyl bond is also viable, particularly in the context of asymmetric synthesis, where the methyl group is introduced stereoselectively onto a propanoic acid precursor. These disconnections form the basis for the synthetic strategies discussed in the following sections.
Establishment of Conventional Organic Synthesis Routes
Conventional synthesis provides the foundational methods for constructing the target molecule, typically yielding a racemic mixture that may be resolved in later steps.
In many synthetic sequences, the carboxylic acid functional group is temporarily converted to an ester. This serves two main purposes: protection and activation. As a protecting group, the ester prevents the acidic proton from interfering with base-sensitive reactions, such as enolate formation. It can also activate the α-position for subsequent alkylation reactions.
The synthesis often begins with the ester of a simpler propanoic acid, which is then elaborated to the final structure. The synthesis of related 3-arylpropanoic acid derivatives frequently involves the use of methyl or ethyl esters. mdpi.comnih.gov For example, a common procedure involves reacting the parent carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst. mdpi.com Alternatively, more reactive agents like dimethyl sulfate (B86663) can be used. mdpi.com Once the desired molecular framework is assembled, the ester is hydrolyzed back to the carboxylic acid, typically under acidic or basic conditions (e.g., using NaOH or HCl). google.com
Table 1: Example of Esterification and Hydrolysis Conditions for Propanoic Acid Analogues
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Esterification | Methanol (MeOH), Sodium Hydroxide (NaOH), Dimethyl sulfate | Conversion of carboxylic acid to methyl ester for subsequent reactions. mdpi.com |
| Hydrolysis | 1 N Sodium Hydroxide (NaOH), followed by acid quench (e.g., 1 M HCl) | Conversion of the final ester product back to the target carboxylic acid. google.com |
| Hydrolysis | Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂) | Acid-catalyzed hydrolysis of tert-butyl esters under mild conditions. |
The formation of the carbon skeleton is the central challenge in synthesizing this compound.
Arylation: A prominent method for forming the C-aryl bond is the Friedel-Crafts reaction and its variants. For instance, the hydroarylation of α,β-unsaturated esters (like methyl crotonate) with an appropriately substituted benzene (B151609) ring (1-fluoro-2-methylbenzene) in the presence of a strong acid catalyst (e.g., triflic acid, TfOH) can form the C-aryl to C-β bond. mdpi.comnih.gov This approach directly constructs the 3-arylpropanoic acid backbone.
Alkylation: An alternative strategy involves the alkylation of a propanoate enolate. Diethyl malonate can be sequentially alkylated, first with a 2-fluoro-3-methylbenzyl halide and then with a methyl halide. Subsequent hydrolysis and decarboxylation would yield the target racemic acid. A more direct route would involve the alkylation of a propanoate ester enolate (e.g., ethyl propanoate) with 2-fluoro-3-methylbenzyl bromide using a strong base like lithium diisopropylamide (LDA).
Table 2: Key Carbon-Carbon Bond Forming Reactions
| Reaction Type | Substrates | Reagents | Product Type |
|---|---|---|---|
| Hydroarylation | 3-(furan-2-yl)propenoic acid esters, Arenes | Triflic Acid (TfOH) or Aluminum Chloride (AlCl₃) | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives mdpi.comnih.gov |
| Alkylation | Carboxylic acid amide with chiral auxiliary | Non-nucleophilic base (e.g., LDA), Alkyl halide | α-alkylated product with high diastereoselectivity wikipedia.org |
Development of Asymmetric Synthesis Approaches
To produce an enantiomerically pure form of this compound, asymmetric synthesis methods are required. These methods introduce the desired chirality directly, avoiding the need for resolving a racemic mixture.
A reliable method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgnih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered. wikipedia.org
For the synthesis of the target molecule, a propanoic acid precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgscielo.org.mx The resulting amide can be deprotonated to form a chiral enolate. The steric bulk of the auxiliary then directs the approach of an electrophile (e.g., 2-fluoro-3-methylbenzyl bromide) to one face of the enolate, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid. This strategy has been successfully applied in the stereoselective construction of numerous complex molecules. nih.govresearchgate.net
Catalytic asymmetric reactions, using chiral catalysts such as rhodium or palladium complexes, represent another powerful approach for creating stereocenters. nih.gov For instance, the asymmetric hydrogenation of a corresponding α,β-unsaturated acid or ester precursor using a chiral catalyst could establish the stereocenter at the C2 position.
Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Forms a rigid chelated enolate, providing excellent facial shielding. researchgate.net |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | The hydroxyl group directs the enolate geometry, and the phenyl group blocks one face. wikipedia.org |
| Camphorsultam | Diels-Alder reactions, alkylations | Highly crystalline derivatives often aid in purification and characterization. |
| SAMP/RAMP | Asymmetric α-alkylation of aldehydes and ketones | Based on chiral hydrazines, provides high levels of enantioselectivity. |
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. nih.gov This approach leverages the existing stereocenters in these molecules to build the target compound.
For this compound, a potential starting material from the chiral pool could be (S)- or (R)-2-methyl-3-hydroxypropanoic acid. The hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced via an organocuprate reagent derived from 2-fluoro-3-methylbromobenzene. This SN2-type reaction would proceed with inversion of configuration, allowing for the controlled synthesis of the desired enantiomer. The synthesis of various fluorinated amino acids often begins with chiral precursors derived from sources like isoascorbic acid or hydroxyproline, demonstrating the versatility of this strategy. mdpi.comnih.gov
Chemoenzymatic Synthesis and Biocatalytic Transformations
The synthesis of enantiomerically pure 2-arylpropionic acids, a class to which this compound belongs, has significantly benefited from chemoenzymatic and biocatalytic methods. These approaches offer high selectivity and environmentally benign reaction conditions. rsc.org
Enzymatic Resolution Techniques for Racemic Mixtures
Enzymatic kinetic resolution is a widely employed strategy for separating racemic mixtures of profens. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the two. For instance, lipases from Candida rugosa and Candida antarctica have been extensively studied for the enantioselective esterification of racemic ibuprofen (B1674241). mdpi.com This process can be applied to this compound, where the enzyme would selectively esterify either the (R)- or (S)-enantiomer, leaving the other unmodified for subsequent separation.
Key parameters influencing the efficiency of enzymatic resolution include the choice of enzyme, solvent, and acyl donor. The enantioselectivity (E-value) is a critical measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are essential for achieving high enantiomeric excess (ee) of the desired product.
Table 1: Enzymes Used in the Resolution of Racemic Profens
| Enzyme | Profen Analogue | Reaction Type | Enantioselectivity (E-value) | Reference |
|---|---|---|---|---|
| Candida antarctica lipase (B570770) B | Ibuprofen | Esterification | High | mdpi.com |
| Rhizomucor miehei lipase | Ibuprofen | Esterification | High | mdpi.com |
| Candida rugosa lipase | Alminoprofen | Hydrolysis | Good | nih.gov |
Stereoselective Biocatalysis in Synthetic Pathways
Stereoselective biocatalysis offers an alternative to resolution by directly producing the desired enantiomer. This can be achieved through asymmetric synthesis where a prochiral substrate is converted into a chiral product. While direct asymmetric biocatalytic routes to profens are less common than resolution, research is ongoing. rsc.org For the synthesis of this compound, a potential biocatalytic approach could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor, catalyzed by a stereoselective reductase enzyme.
Another approach is deracemization, which combines a non-selective reaction with a stereoselective one to convert a racemate into a single enantiomer. This can involve the use of a lipase for stereoselective esterification followed by in situ racemization of the unreacted enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer.
Advanced Synthetic Techniques and Process Optimization
To enhance efficiency, safety, and sustainability, modern organic synthesis is increasingly turning to advanced techniques such as microwave-assisted synthesis and flow chemistry.
Microwave-Assisted and Flow Chemistry Applications
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times, increased yields, and improved purity of the products. nih.govorganic-chemistry.orgasianpubs.orgmdpi.com While specific microwave-assisted synthesis of this compound is not widely documented, analogous syntheses of other 2-arylpropanoic acids have been successfully performed. For example, the esterification of arylpropionic acids can be accelerated under microwave irradiation. mdpi.com
Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and easier scalability. seqens.comnih.gov The synthesis of ibuprofen has been successfully demonstrated in a continuous-flow system, involving steps like Friedel-Crafts acylation and 1,2-aryl migration. sci-hub.sechemistryviews.orgresearchgate.net A similar multi-step flow synthesis could be envisioned for this compound, potentially starting from 1-fluoro-2-methylbenzene.
Table 2: Comparison of Batch vs. Flow Chemistry for Profen Synthesis
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | seqens.com |
| Heat Transfer | Limited | Excellent | seqens.com |
| Mass Transfer | Limited | Excellent | seqens.com |
| Safety | Lower for hazardous reactions | Higher for hazardous reactions | nih.gov |
| Scalability | Difficult | Straightforward | seqens.com |
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijsrch.com In the context of synthesizing this compound, these principles can be applied in several ways:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, the BHC ibuprofen process has a significantly higher atom economy than the traditional Boots process. chemistryforsustainability.org
Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. For example, using enzymatic catalysis in aqueous media instead of organic solvents. rsc.org
Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. ijsrch.comchemistryforsustainability.org
Energy Efficiency : Utilizing methods like microwave synthesis or reactions at ambient temperature and pressure to reduce energy consumption. ijsrch.com
The improved synthesis of ibuprofen, which reduces the number of synthetic steps from six to four and utilizes anhydrous hydrogen fluoride (B91410) as a recyclable catalyst and solvent, is a prime example of green chemistry in action. chemistryforsustainability.org
Synthesis of Isotopic and Radiolabeled Variants for Research Probes
Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies. Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the structure of this compound to trace its metabolic fate using mass spectrometry or NMR. wikipedia.orgcreative-proteomics.comnih.gov For instance, ¹³C-labeling can be achieved by starting the synthesis with a ¹³C-labeled precursor. researchgate.net
Radiolabeled variants, particularly those with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), are crucial for positron emission tomography (PET) imaging studies. nih.govku.dk Given the fluorine atom already present in this compound, the synthesis of an ¹⁸F-labeled version is of significant interest for imaging applications, potentially for studying inflammation or cancer. nih.govresearchgate.netfrontiersin.org The synthesis of [¹⁸F]labeled profen analogues often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. nih.gov
Table 3: Isotopes Used in Drug Research
| Isotope | Type | Application | Detection Method | Reference |
|---|---|---|---|---|
| ²H (Deuterium) | Stable | Metabolic studies, Pharmacokinetics | Mass Spectrometry, NMR | nih.gov |
| ¹³C | Stable | Metabolic studies, Biosynthetic pathways | Mass Spectrometry, NMR | wikipedia.org |
| ¹⁴C | Radioactive | ADME studies | AMS, Scintillation counting | dntb.gov.ua |
| ¹⁸F | Radioactive | PET Imaging | PET Scanner | nih.gov |
Stereochemical Investigations of 3 2 Fluoro 3 Methylphenyl 2 Methylpropanoic Acid
Identification and Characterization of the Chiral Center at the C-2 Position
The molecular structure of 3-(2-fluoro-3-methylphenyl)-2-methylpropanoic acid features a single stereocenter at the C-2 position of the propanoic acid chain. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, a carboxylic acid group, and a 2-fluoro-3-methylbenzyl group. This asymmetry gives rise to the existence of two non-superimposable mirror images, known as enantiomers: (S)-3-(2-fluoro-3-methylphenyl)-2-methylpropanoic acid and (R)-3-(2-fluoro-3-methylphenyl)-2-methylpropanoic acid. The spatial arrangement of these substituents around the C-2 chiral center dictates the absolute configuration of each enantiomer and is fundamental to its interaction with other chiral molecules, such as biological receptors.
Enantiomeric Synthesis and Resolution Techniques
The separation of the racemic mixture of this compound into its individual enantiomers is crucial for evaluating their distinct properties. Several techniques are employed for this purpose, including chromatographic, enzymatic, and chemical methods.
Preparative Chiral Chromatography (HPLC, SFC) for Enantiomer Separation
Preparative chiral chromatography is a powerful technique for the large-scale separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are commonly utilized for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
For the structurally similar compound, 3-(4-fluorophenyl)-2-methylpropanoic acid, successful enantiomeric separation has been demonstrated using chiral HPLC. mdpi.com The specific conditions for such separations are critical and are typically optimized for resolution and throughput.
Table 1: Illustrative Chiral HPLC Separation Parameters for a Structural Analog
| Parameter | Value |
| Column | Chiralcel OJ-H (250 × 4.6 mm) |
| Selector | Tris(4-methylbenzoate) cellulose (B213188) on 5 µm silica (B1680970) gel |
| Mobile Phase | Hexane (0.1% TFA)/IPA, 90:10 |
| Flow Rate | 0.6 mL/min |
| Data derived from studies on a related compound, 3-(4-fluorophenyl)-2-methylpropanoic acid. mdpi.com |
SFC is often favored for preparative scale separations due to its advantages in terms of speed and reduced solvent consumption. The use of co-solvents like methanol (B129727) in supercritical CO2 has been shown to be effective for the resolution of various carboxylic acid-containing racemates.
Enzymatic Deracemization and Enantioselective Hydrolysis using Hydrolases
Enzymatic methods offer a green and highly selective alternative for the resolution of racemic mixtures. Hydrolases, such as lipases, are commonly employed for the kinetic resolution of racemic esters of carboxylic acids. mdpi.com In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted. This allows for the separation of the hydrolyzed acid from the unreacted ester.
In studies on the enzymatic deracemization of fluorinated arylcarboxylic acids, including the analog 3-(2-fluorophenyl)-2-methylpropanoic acid, lipases from Burkholderia cepacia and Pseudomonas cepacia have shown high efficiency and enantioselectivity. mdpi.com The general procedure involves the hydrolysis of the racemic ethyl ester in a phosphate (B84403) buffer, catalyzed by the lipase (B570770). The reaction is typically monitored until approximately 50% conversion is reached, at which point the (S)-acid is formed, and the unreacted (R)-ester can be recovered. mdpi.com
Table 2: Enzymatic Resolution of a Structural Analog's Ethyl Ester
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of Acid | Enantiomeric Excess (ee) of Unreacted Ester |
| Burkholderia cepacia lipase | (±)-ethyl 3-(2-fluorophenyl)-2-methylpropanoate | (S)-3-(2-fluorophenyl)-2-methylpropanoic acid | >97% | >98% |
| Pseudomonas cepacia lipase | (±)-ethyl 3-(2-fluorophenyl)-2-methylpropanoate | (S)-3-(2-fluorophenyl)-2-methylpropanoic acid | High | High |
| Illustrative data based on the high enantioselectivity reported for related substrates. mdpi.com |
Diastereomeric Salt Formation and Crystallization
A classical method for resolving racemates is through the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a chiral base (resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by acidification of the diastereomeric salts. The choice of the resolving agent and the crystallization solvent is crucial for the efficiency of this method.
Determination of Absolute Configuration of Enantiomers
Once the enantiomers are separated, determining their absolute configuration (R or S) is essential. This is typically achieved through a combination of techniques. For the analog 3-(2-fluorophenyl)-2-methylpropanoic acid, the absolute configuration of the enantiomers obtained from enzymatic resolution was determined based on biokinetic studies and comparison with the known selectivity of the lipases used. researchgate.net
Another powerful method is single-crystal X-ray crystallography, which can provide an unambiguous determination of the absolute stereochemistry. Spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), can also be used to assign the absolute configuration by comparing the experimental data with that of compounds with a known stereochemistry.
For the enantiomers of 3-(2-fluorophenyl)-2-methylpropanoic acid, the following optical rotation values have been reported:
(S)-3-(2-Fluorophenyl)-2-methylpropanoic acid : [α]D20 = +25.34 (c = 0.5, CH3OH)
(R)-3-(2-Fluorophenyl)-2-methylpropanoic acid : [α]D20 = -25.22 (c = 0.5, CH3OH)
Studies on Stereochemical Stability and Interconversion Mechanisms
The stereochemical stability of the chiral center at the C-2 position is a critical factor, particularly under various chemical and physical conditions. For 2-arylpropanoic acids, there is a potential for racemization, or the interconversion of enantiomers, especially under conditions that can facilitate the removal and re-addition of the acidic proton at the chiral center. The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the molecule and potentially affect the lability of this proton. Investigating the stability of the enantiomers under different pH, temperature, and solvent conditions is necessary to ensure their stereochemical integrity.
Research on this compound Enantiomers Remains Undisclosed
Despite a thorough search of scientific literature and patent databases, no specific public information is available regarding the stereochemical investigations and comparative analysis of the enantiomeric activities of the chemical compound this compound.
While research into the biological activities of stereoisomers is a common practice in the development of new therapeutic agents, it appears that studies concerning the individual enantiomers of this compound have not been published in accessible scientific journals or patent literature.
Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the separate investigation of each enantiomer is a critical step in drug discovery and development. However, for this compound, this specific area of research remains unelucidated in the public domain.
General studies on structurally similar compounds, such as other fluoro-substituted phenylpropanoic acid derivatives, have demonstrated the importance of stereochemistry in determining biological activity. These studies often reveal that one enantiomer is significantly more potent or has a different biological effect than the other. This underscores the potential significance of such investigations for this compound, should such research be undertaken and published in the future.
At present, without any available data, a comparative analysis of the enantiomeric activities for this specific compound cannot be provided. The scientific community awaits future research to shed light on the stereochemical profile of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Rational Design Principles for Derivatives of 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic Acid
The design of derivatives of this compound is rooted in established principles of medicinal chemistry, aiming to optimize pharmacodynamic and pharmacokinetic profiles. The parent molecule, a substituted phenylpropanoic acid, belongs to a class of compounds known for a wide array of biological activities, including anti-inflammatory effects. orientjchem.orgresearchgate.net The core scaffold consists of a central phenyl ring, a propanoic acid moiety, and specific substitutions that are ripe for systematic modification.
Key strategies in the rational design of derivatives include:
Bioisosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to enhance a desired biological activity or to mitigate unwanted side effects. For instance, the fluorine atom could be replaced with other halogens or a cyano group.
Conformational Restriction: Introducing structural elements that limit the molecule's flexibility. This can lead to a more favorable conformation for binding to a biological target, potentially increasing potency. nih.gov
Homologation: Increasing the length of a carbon chain, for example, by modifying the propanoic acid side chain, to explore the spatial requirements of the target's binding pocket. biomedres.us
Scaffold Hopping: Replacing the central phenyl ring with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover novel intellectual property.
These design principles are guided by an iterative process of synthesis, biological testing, and computational analysis to build a comprehensive understanding of the SAR.
Influence of Fluorine Substitution Pattern on Molecular Interactions and Reactivity
The presence and position of a fluorine atom on the phenyl ring are critical determinants of the molecule's properties. Fluorine, being the most electronegative element, can profoundly influence a molecule's electronic distribution, pKa, metabolic stability, and binding affinity. researchgate.netnih.gov
In this compound, the fluorine at the ortho position to the propanoic acid linkage can:
Alter Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, which may impact its interaction with biological targets and its pharmacokinetic profile. researchgate.net
Enhance Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. researchgate.net
Modulate Binding Interactions: The fluorine atom can participate in hydrogen bonding as an acceptor and can also engage in favorable orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity. nih.gov
The substitution pattern is crucial. Moving the fluorine to the meta or para positions would significantly alter the electronic effects and the potential for direct interaction with a binding site, thus providing a valuable tool for probing the SAR.
Role of the Methyl Group Position and Stereochemistry on Biological Efficacy
The methyl groups, both on the phenyl ring and on the propanoic acid chain, play pivotal roles in defining the molecule's shape, lipophilicity, and interaction with biological targets.
The 2-methyl group on the propanoic acid moiety introduces a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle for many arylpropanoic acids, such as ibuprofen (B1674241), that the biological activity predominantly resides in the (S)-enantiomer. orientjchem.orghumanjournals.com This stereoselectivity arises from the specific three-dimensional arrangement required for optimal interaction with the active site of the target enzyme or receptor. nih.gov The methyl group itself can also contribute to binding through hydrophobic interactions within the target's binding pocket. nih.gov
| Feature | Influence on Biological Efficacy |
| Phenyl Ring Methyl Group (Position 3) | Modulates lipophilicity, influencing ADME properties. Creates a specific steric and electronic environment for target interaction. |
| Propanoic Acid Methyl Group (Position 2) | Introduces a chiral center, leading to stereoselective biological activity, with one enantiomer often being significantly more potent. orientjchem.orghumanjournals.com Can participate in hydrophobic interactions within the binding site. nih.gov |
Systematic Modifications of the Propanoic Acid Moiety and Their Mechanistic Implications
The propanoic acid moiety is a key pharmacophoric element, primarily due to the ionizable carboxylic acid group. This group can form crucial ionic bonds or hydrogen bonds with biological targets. Systematic modifications to this part of the molecule can have profound mechanistic implications.
Potential modifications and their expected consequences include:
Esterification: Converting the carboxylic acid to an ester can create a prodrug, which may improve oral bioavailability. The ester would then be hydrolyzed in the body to release the active carboxylic acid.
Amide Formation: Replacing the hydroxyl group of the carboxylic acid with an amine can fundamentally change the molecule's physicochemical properties and its ability to interact with the target.
Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic groups, such as a tetrazole, can maintain the acidic nature required for target interaction while potentially improving other properties like metabolic stability or cell permeability.
Chain Length Modification: Altering the length of the alkyl chain (e.g., to acetic or butanoic acid) can probe the size and shape of the binding pocket. nih.gov
These modifications are essential for understanding the precise role of the propanoic acid group in the molecule's mechanism of action.
Comprehensive Exploration of Phenyl Ring Substitutions on Research Outcomes
Beyond the existing fluoro and methyl groups, the phenyl ring serves as a versatile scaffold for further substitutions to probe and optimize biological activity. A comprehensive exploration would involve introducing a variety of substituents at the remaining available positions (4, 5, and 6).
| Substitution Position | Type of Substituent | Potential Impact on Research Outcomes |
| Position 4 (para) | Electron-withdrawing group (e.g., -CF₃, -NO₂) | May enhance potency through altered electronics or new binding interactions. |
| Position 4 (para) | Electron-donating group (e.g., -OCH₃, -NH₂) | Could modulate pKa and lipophilicity, impacting ADME properties. |
| Position 5 (meta) | Bulky hydrophobic group (e.g., -t-butyl, -phenyl) | Can explore the presence of hydrophobic pockets in the target binding site. |
| Position 6 (ortho) | Small polar group (e.g., -OH, -NH₂) | May introduce new hydrogen bonding opportunities with the target. |
By systematically varying the electronic, steric, and lipophilic properties of the substituents on the phenyl ring, researchers can build a detailed map of the SAR, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For derivatives of this compound, QSAR can be a powerful tool for predictive research.
The process typically involves:
Data Collection: A dataset of synthesized derivatives with their measured biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, pKa), electronic properties (e.g., atomic charges), and topological indices (e.g., molecular connectivity).
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A validated QSAR model can then be used to predict the biological activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. This approach allows for a more efficient exploration of chemical space and a deeper understanding of the key structural features driving biological activity.
Preclinical Biological and Pharmacological Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, no publicly available preclinical biological or pharmacological research data was found for the chemical compound this compound.
Therefore, it is not possible to provide information regarding its molecular targets, binding affinities, enzyme inhibition or activation profiles, or its mechanisms of transporter-mediated uptake and efflux. Furthermore, there is no accessible data from in vitro cellular and biochemical assays, including cell-free direct target engagement studies or cell-based functional assays.
The lack of information in the public domain prevents a detailed analysis of the compound's preclinical profile according to the requested outline.
Preclinical Biological and Pharmacological Research Paradigms
In Vitro Cellular and Biochemical Assays
Mechanistic Studies in Specific Cell Lines
In vitro human cell line models are foundational tools in preclinical research, offering a controlled environment to elucidate the molecular mechanisms of a test compound and to generate initial hypotheses about its potential therapeutic effects. nih.gov Continuous cell lines, which are often derived from tumors or have been immortalized, provide a reproducible and scalable system for a variety of assays, including high-throughput screening. culturecollections.org.uk
The investigation into the mechanism of action of 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid would typically involve a panel of well-characterized human cell lines relevant to the proposed therapeutic area. For instance, in oncology research, the NCI-60 panel of cancer cell lines is a common resource used to assess the effect of somatic alterations on the response to anticancer agents. nih.gov These studies are instrumental in identifying the cellular pathways modulated by the compound. While these models are invaluable for initial screening, it is important to acknowledge that immortalization can alter cellular phenotypes, and prolonged culture may lead to genetic drift. culturecollections.org.uk Therefore, findings from these in vitro systems necessitate further validation. nih.gov
In Vivo Pharmacological Evaluation in Animal Models
In vivo studies are a critical component of preclinical drug development, as they allow for the evaluation of a compound's physiological and biochemical effects that cannot be replicated in vitro. These studies provide essential information on a drug's efficacy, potential toxicity, and its interaction with a complex biological system.
Rodent models, particularly mice and rats, are extensively used in biomedical research for proof-of-concept studies due to their genetic similarity to humans, relatively short life cycle, and the availability of established disease models. nih.govnih.gov These models are employed to investigate the in vivo efficacy and safety of new chemical entities. genoway.com For instance, transgenic rodent models that mimic key aspects of human diseases, such as Alzheimer's disease, have been instrumental in evaluating experimental therapies. nih.gov
The evaluation of this compound in rodent models would involve administering the compound and assessing its effect on relevant disease-specific endpoints. Despite the significant insights gained from these models, it is recognized that no single animal model can fully recapitulate all aspects of a human disease, highlighting the importance of validating findings across multiple models where appropriate. nih.gov
While rodent models are the most common, certain research questions may necessitate the use of non-rodent models to better approximate human physiology. For example, in studies of absorption and permeability via the buccal mucosa, the rabbit is a suitable model due to its non-keratinized mucosal lining, which is similar to that of humans. Non-human primates are considered the closest to humans in terms of gastrointestinal anatomy and physiology. The selection of an appropriate animal model is crucial and depends on the specific characteristics of the drug and the biological system under investigation.
Pharmacodynamic (PD) biomarkers are essential tools in drug development that provide an indication of how a drug affects its intended biological target. veedalifesciences.com These markers can be used to assess a drug's efficacy, safety, and optimal dosage in both preclinical and clinical studies. veedalifesciences.comnih.gov The identification and validation of robust PD biomarkers in animal models are critical for making informed decisions about advancing a drug candidate to human clinical trials. regulations.gov
For this compound, the identification of relevant PD biomarkers would involve measuring changes in biological molecules or physiological parameters that are linked to the compound's mechanism of action. fda.gov These biomarkers are crucial for establishing a dose-response relationship and for understanding the compound's engagement with its target in a living organism. veedalifesciences.com Modern 'omic' technologies, such as proteomics, transcriptomics, and metabolomics, have significantly advanced the discovery of novel PD biomarkers. fda.govyoutube.com
Non-Human Metabolism and Pharmacokinetic Studies (Preclinical)
Understanding the metabolic fate and pharmacokinetic profile of a new chemical entity is a cornerstone of preclinical development. These studies help to predict the in vivo behavior of a compound, including its absorption, distribution, metabolism, and excretion (ADME).
In vitro metabolic stability assays are widely used to predict the in vivo clearance of a compound. mercell.com These assays typically utilize liver-derived systems such as microsomes or hepatocytes, as the liver is the primary site of metabolism for many drugs. thermofisher.com Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. mercell.comthermofisher.comresearchgate.net
The assessment of this compound's metabolic stability would involve incubating the compound with liver microsomes or hepatocytes from various animal species (e.g., mouse, rat, dog, monkey) and humans. nuvisan.com The reaction is typically initiated by the addition of a cofactor such as NADPH for microsomal assays. mercell.com Samples are collected at various time points, and the disappearance of the parent compound is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netspringernature.com
From the rate of disappearance, key pharmacokinetic parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. thermofisher.comnuvisan.com This data is crucial for ranking compounds based on their metabolic stability and for predicting in vivo hepatic clearance. researchgate.netspringernature.com
Interactive Data Table: Illustrative Metabolic Stability of this compound in Liver Microsomes
The following table presents hypothetical data for illustrative purposes to demonstrate the typical output of an in vitro metabolic stability study.
| Species | Protein Conc. (mg/mL) | Incubation Time (min) | % Remaining | In Vitro t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Mouse | 0.5 | 0 | 100 | 25.3 | 54.8 |
| 5 | 85.2 | ||||
| 15 | 60.1 | ||||
| 30 | 35.8 | ||||
| 60 | 12.1 | ||||
| Rat | 0.5 | 0 | 100 | 42.1 | 32.9 |
| 5 | 91.5 | ||||
| 15 | 75.3 | ||||
| 30 | 56.2 | ||||
| 60 | 31.0 | ||||
| Dog | 0.5 | 0 | 100 | 68.5 | 20.2 |
| 5 | 94.9 | ||||
| 15 | 85.1 | ||||
| 30 | 72.4 | ||||
| 60 | 51.9 | ||||
| Monkey | 0.5 | 0 | 100 | 55.4 | 25.0 |
| 5 | 93.8 | ||||
| 15 | 81.9 | ||||
| 30 | 66.7 | ||||
| 60 | 44.5 | ||||
| Human | 0.5 | 0 | 100 | 75.1 | 18.4 |
| 5 | 95.5 | ||||
| 15 | 86.8 | ||||
| 30 | 75.0 | ||||
| 60 | 55.9 |
Metabolite Identification and Characterization in Preclinical Species
Comprehensive metabolite profiling of this compound in preclinical species such as rats and monkeys has not been extensively reported in publicly available scientific literature. In typical preclinical development, the identification and characterization of metabolites are crucial steps to understand the biotransformation pathways of a new chemical entity. This process involves incubating the compound with liver microsomes, hepatocytes, or other tissue preparations from relevant animal species. The resulting metabolites are then analyzed using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
For a compound like this compound, potential metabolic pathways could include oxidation, hydroxylation, and glucuronidation. The presence of a carboxylic acid group suggests that acyl glucuronidation would be a likely metabolic route. Aromatic hydroxylation on the phenyl ring or oxidation of the methyl group are also plausible biotransformations.
A hypothetical table of potential metabolites is presented below based on common metabolic pathways for similar chemical structures. It is important to note that this is a theoretical representation and not based on experimental data for this specific compound.
| Potential Metabolite | Proposed Biotransformation Pathway |
| M1: Acyl Glucuronide | Direct conjugation of the carboxylic acid group with glucuronic acid. |
| M2: Hydroxylated Metabolite | Oxidation of the phenyl ring at a position ortho or para to the existing substituents. |
| M3: Oxidized Methyl Group | Oxidation of the methyl group on the phenyl ring to a hydroxymethyl or carboxylic acid group. |
Preclinical Absorption, Distribution, and Excretion (ADME) Analysis in Animal Models
Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound in animal models is not available in the public domain. ADME studies are fundamental in preclinical research to evaluate the pharmacokinetic properties of a drug candidate and to predict its behavior in humans. These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species.
Absorption: Following oral administration in animal models, the absorption characteristics of the compound would be determined by measuring its concentration in the plasma over time. Factors such as bioavailability and the time to reach maximum plasma concentration (Tmax) would be assessed.
Distribution: The distribution profile would be investigated to understand how the compound partitions into various tissues and organs. This is often studied using techniques like quantitative whole-body autoradiography with a radiolabeled version of the compound.
Excretion: The routes and extent of excretion of the parent compound and its metabolites would be characterized. This typically involves collecting urine and feces over a specified period and analyzing for the presence of the drug-related material.
The table below illustrates the type of data that would be generated from a typical preclinical ADME study in rats. This table is for illustrative purposes only and does not represent actual data for this compound.
| ADME Parameter | Hypothetical Value (Rat Model) |
| Bioavailability (%) | > 80% |
| Tmax (hours) | 1 - 2 |
| Major Route of Excretion | Renal |
| % of Dose Excreted in Urine | ~70% |
| % of Dose Excreted in Feces | ~20% |
Without specific preclinical studies on this compound, any discussion on its metabolite identification and ADME properties remains speculative. The information provided here is based on general principles of drug metabolism and pharmacokinetics for structurally similar compounds.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are fundamental for separating a compound from a mixture, confirming its identity, and assessing its purity. The selection of a specific technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. A typical HPLC method for a compound such as 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid would likely involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water (containing an acid like formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
However, specific experimental parameters such as the exact mobile phase composition, flow rate, column type, and UV detection wavelength for this compound are not available in published literature.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a carboxylic acid like this compound, which has limited volatility and is polar, direct analysis by GC can be challenging. It often requires a derivatization step to convert the carboxylic acid group into a more volatile and less polar ester (e.g., a methyl or silyl (B83357) ester). This process reduces peak tailing and allows the compound to be analyzed at lower temperatures.
Supercritical Fluid Chromatography (SFC) for Acidic Compounds
Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is considered a hybrid of GC and HPLC, offering fast separations with reduced organic solvent consumption. For acidic compounds, basic or acidic additives are often included in the co-solvent (like methanol) to improve peak shape and prevent interactions with the stationary phase. SFC could be a suitable technique for the analysis and purification of this compound, particularly for chiral separations if applicable.
There is no available research detailing the application of SFC for the analysis of this compound.
Mass Spectrometry for Molecular Mass and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.
LC-MS and GC-MS for Compound Identification and Metabolite Profiling
The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for identifying compounds in complex mixtures.
LC-MS : Liquid Chromatography-Mass Spectrometry would be the expected method for analyzing this compound in biological matrices for metabolite profiling. The mass spectrometer could confirm the molecular weight of the parent compound and identify metabolites by detecting mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation).
GC-MS : Gas Chromatography-Mass Spectrometry, following the necessary derivatization, would provide a distinct mass spectrum characterized by a molecular ion peak and specific fragmentation patterns. These fragments would result from the cleavage of bonds within the molecule, offering clues to its structure.
Specific LC-MS or GC-MS studies, including fragmentation patterns or metabolite profiles for this compound, are not present in the available scientific literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for confirming the identity of a novel compound or for identifying unknown metabolites. For this compound (molecular formula C11H13FO2), HRMS would be able to confirm the exact mass, distinguishing it from other compounds with the same nominal mass.
While HRMS is a standard characterization technique, no published high-resolution mass spectral data for this specific compound could be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including "this compound." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms. For a comprehensive analysis of the target molecule, a combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR techniques would be employed.
It is important to note that the following spectral data are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds, as direct experimental data for "this compound" is not available in the cited literature.
Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR spectroscopy offers complementary information on the carbon skeleton of the molecule.
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of "this compound" would exhibit distinct signals corresponding to the aromatic, methine, methylene (B1212753), and methyl protons. The aromatic protons on the "2-fluoro-3-methylphenyl" ring are expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The aliphatic protons of the "2-methylpropanoic acid" moiety will also display characteristic multiplicities.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the fluorine atom and the carbonyl group. The carbon atoms of the aromatic ring will show splitting in the ¹³C spectrum due to coupling with the fluorine atom (C-F coupling).
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | J-Coupling (Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 175.0 - 180.0 | br s | - |
| Aromatic-H | 6.9 - 7.2 | - | m | - |
| Aromatic-C | - | 115.0 - 165.0 (with C-F coupling) | - | - |
| Methylene (-CH₂) | 2.8 - 3.2 | 35.0 - 45.0 | m | - |
| Methine (-CH) | 2.5 - 2.9 | 40.0 - 50.0 | m | - |
| Phenyl-Methyl (-CH₃) | 2.2 - 2.4 | 15.0 - 20.0 | s | - |
| Propanoic-Methyl (-CH₃) | 1.1 - 1.3 | 18.0 - 22.0 | d | ~7 |
br s : broad singlet, m : multiplet, s : singlet, d : doublet
Fluorine (¹⁹F) NMR Spectroscopy for Halogen Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shift of the fluorine atom in "this compound" is expected to be in a region typical for aryl fluorides. The ¹⁹F nucleus will couple with neighboring protons, leading to a multiplet in the ¹⁹F spectrum, providing further structural confirmation. The large chemical shift range in ¹⁹F NMR makes it an excellent probe for the local electronic environment.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the methine proton and the methylene protons of the propanoic acid chain, as well as couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and carbons (typically over two to three bonds). HMBC is vital for connecting the different fragments of the molecule, for example, by showing correlations from the methylene protons to the aromatic ring carbons and the carbonyl carbon, thus confirming the connectivity of the "2-fluoro-3-methylphenyl" and "2-methylpropanoic acid" moieties.
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of "this compound" would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong absorption peak between 1700 and 1725 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected in the 2850-3100 cm⁻¹ region. The C-F stretching vibration would likely appear in the 1000-1300 cm⁻¹ range.
FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. Aromatic ring vibrations are typically strong in the Raman spectrum. The C=C stretching vibrations of the phenyl ring are expected to be observed in the 1400-1600 cm⁻¹ region.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Weak |
| Carbonyl | C=O stretch | 1700 - 1725 (strong) | Medium |
| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 | Strong |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Strong |
| Fluoroaromatic | C-F stretch | 1000 - 1300 | Medium |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration
"this compound" possesses a chiral center at the C2 position of the propanoic acid moiety, and therefore, can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. For a sample containing an excess of one enantiomer, a non-zero CD and ORD spectrum would be observed. These spectra are mirror images for the two enantiomers. While experimental data for this specific compound is unavailable, the application of these techniques would be crucial for determining the enantiomeric purity and, in conjunction with theoretical calculations, the absolute configuration (R or S) of a synthesized sample.
Computational and Theoretical Modeling of 3 2 Fluoro 3 Methylphenyl 2 Methylpropanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the reactivity of a molecule. By solving approximations of the Schrödinger equation, DFT can provide insights into electron distribution, molecular orbital energies, and the energies of transition states.
For 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate Electronic Properties: Ascertain properties such as ionization potential, electron affinity, and dipole moment.
Map the Electrostatic Potential (ESP): Identify electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between HOMO and LUMO can suggest the molecule's stability.
A hypothetical study might use a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform these calculations. researchgate.netmdpi.com The results could be summarized in a table, providing a quantum chemical profile of the molecule.
| Calculated Property | Hypothetical Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates the ability to donate electrons. |
| Energy of LUMO | -0.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |
| Dipole Moment | 3.2 Debye | Indicates the overall polarity of the molecule. |
| Mulliken Atomic Charges | C(carbonyl): +0.6e, O(carbonyl): -0.5e, F: -0.4e | Predicts sites for electrophilic and nucleophilic attack. |
These theoretical data points are instrumental in predicting how this compound might interact with biological targets and other molecules.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the conformational landscape of the molecule and the dynamics of its interactions.
For this compound, MD simulations could be used to:
Explore Conformational Space: Identify the most populated and energetically favorable conformations of the molecule in different environments (e.g., in a vacuum, in water). The rotational freedom around the single bonds allows for a range of shapes, which can be critical for binding to a target.
Simulate Ligand-Target Binding: If a biological target is known, MD simulations can model the process of the ligand binding to the protein, providing insights into the stability of the complex, the key interacting residues, and the energetic changes that occur upon binding.
Calculate Binding Free Energies: Using methods like MM/PBSA or free energy perturbation, MD simulations can provide a quantitative estimate of the binding affinity between the ligand and its target.
A typical MD simulation might involve placing the molecule in a box of water molecules, heating the system to a physiological temperature, and then running the simulation for hundreds of nanoseconds to observe its behavior.
| Simulation Parameter | Typical Value/Method |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water |
| Simulation Time | 100-500 nanoseconds |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 310 K (37 °C) |
| Pressure | 1 bar |
Analysis of the simulation trajectories would reveal the flexibility of the molecule and the dynamic nature of its interactions with a target protein.
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is most commonly used to predict the binding of a small molecule ligand to a protein receptor.
In the context of this compound, molecular docking could be used to:
Identify Potential Binding Poses: Predict how the molecule fits into the active site of a target protein.
Estimate Binding Affinity: Scoring functions are used to rank different poses and provide an estimate of the binding energy.
Elucidate Key Interactions: Visualize the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.
For example, if this compound were being investigated as an inhibitor of a particular enzyme, docking studies would be performed using the crystal structure of that enzyme. nih.gov The results would highlight the most likely binding mode and provide a starting point for further optimization.
| Docking Parameter | Hypothetical Result |
| Target Protein | e.g., Cyclooxygenase-2 (COX-2) |
| Docking Software | AutoDock, Glide, or MOE |
| Predicted Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | Arg120, Tyr355, Ser530 |
| Types of Interactions | Hydrogen bond with Ser530, pi-pi stacking with Tyr355 |
These predictions are invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. nih.gov
In Silico Property Prediction for Research Design and Optimization
The early assessment of a compound's physicochemical and pharmacokinetic properties is crucial for its development as a potential drug. In silico methods can predict these properties based on the molecule's structure, saving time and resources.
For this compound, various properties could be predicted:
Physicochemical Properties: Such as logP (lipophilicity), pKa (acidity), solubility, and polar surface area (PSA).
ADME Properties: Absorption, Distribution, Metabolism, and Excretion. These predictions help to assess the "drug-likeness" of a compound.
Numerous software packages and online tools are available for these predictions. The results can guide the design of experiments and the optimization of the lead compound.
| Predicted Property | Hypothetical Value | Implication for Drug Development |
| LogP | 3.1 | Indicates good lipophilicity for membrane permeability. |
| Aqueous Solubility | -3.5 (logS) | Suggests moderate solubility. |
| pKa | 4.2 | The carboxylic acid will be ionized at physiological pH. |
| Number of H-bond Donors | 1 | Complies with Lipinski's rule of five. |
| Number of H-bond Acceptors | 2 | Complies with Lipinski's rule of five. |
These in silico predictions provide a rapid initial assessment of the compound's potential as a drug candidate. mdpi.com
Cheminformatics Approaches for Analog Design and Virtual Screening Libraries
Cheminformatics involves the use of computational methods to analyze and manipulate chemical information. It plays a vital role in modern drug discovery.
For this compound, cheminformatics approaches could be applied to:
Analog Design: By computationally modifying the structure of the parent compound (e.g., changing the position of the fluoro or methyl groups, or replacing the phenyl ring with other heterocycles), new analogs with potentially improved properties can be designed.
Virtual Screening: Large databases of chemical compounds can be computationally screened to identify other molecules with similar structures or predicted properties to this compound. This can lead to the discovery of novel scaffolds with similar biological activity.
Techniques such as similarity searching, substructure searching, and quantitative structure-activity relationship (QSAR) modeling are central to these approaches.
| Cheminformatics Task | Methodology | Potential Outcome |
| Similarity Searching | Tanimoto coefficient based on molecular fingerprints | Identification of commercially available compounds with similar structures. |
| Substructure Searching | SMARTS patterns | Retrieval of all compounds in a database containing the fluoromethylphenyl propanoic acid core. |
| Virtual Library Enumeration | Combinatorial chemistry algorithms | Generation of a virtual library of thousands of related analogs for further in silico testing. |
These methods accelerate the process of lead discovery and optimization by leveraging the vast amount of available chemical data.
Force Field Development and Validation for Specific Molecular Interactions
Force fields are the empirical potential energy functions used in molecular mechanics and molecular dynamics simulations. While general-purpose force fields like AMBER and CHARMM are widely used, the development of specific parameters for novel chemical moieties can improve the accuracy of simulations. nih.govnih.gov
Given the presence of a fluoro-substituted phenyl ring, it might be beneficial to develop and validate specific force field parameters for this compound to accurately model its interactions.
The process would involve:
Parameter Derivation: Using high-level quantum mechanical calculations to derive partial atomic charges, bond lengths, bond angles, and dihedral angle parameters for the unique fragments of the molecule.
Validation: Comparing the results of simulations using the new parameters against experimental data (if available) or against higher-level quantum mechanical calculations. For instance, the conformational energies predicted by the new force field should match those from DFT calculations. researchgate.net
| Parameter Type | Method of Derivation | Validation Benchmark |
| Partial Atomic Charges | RESP or Merz-Kollman fitting to QM electrostatic potential | Reproduction of experimental dipole moment or interaction energies with water. |
| Bond and Angle Parameters | Fitting to QM-optimized geometries | Agreement with experimental bond lengths and angles from X-ray crystallography (if available). |
| Torsional Parameters | Fitting to QM-calculated rotational energy profiles | Reproduction of the relative energies of different conformers. |
The development of a well-validated force field for this compound would ensure that subsequent molecular dynamics and other simulation studies are as accurate and reliable as possible. mdpi.com
Future Research Trajectories and Collaborative Opportunities
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The synthesis of arylpropanoic acids is a well-established field in organic chemistry, often involving classical methods such as the hydroarylation of α,β-unsaturated acids or the alkylation of arylacetonitriles. mdpi.comprepchem.com Future research into the synthesis of 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid could focus on developing more efficient and sustainable routes. This could involve the exploration of transition-metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthetic chemistry. researchgate.net For instance, methods involving palladium- or nickel-catalyzed carboxylation of suitable precursors could offer a direct and atom-economical approach.
Furthermore, the principles of green chemistry should be integrated into the development of new synthetic pathways. This would entail the use of less hazardous solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. Biocatalysis, employing enzymes to perform specific chemical transformations, could also present a highly selective and environmentally benign alternative to traditional chemical synthesis.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Classical Methods (e.g., Friedel-Crafts acylation followed by reduction and oxidation) | Well-established procedures. | Often require harsh reaction conditions and stoichiometric reagents, leading to significant waste. |
| Transition-Metal Catalysis (e.g., Cross-coupling reactions) | High efficiency, selectivity, and functional group tolerance. | Catalyst cost and sensitivity, need for ligand optimization. |
| Biocatalysis | High stereoselectivity and regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
Deeper Elucidation of Biological Mechanisms, including Allosteric Modulation and Off-Target Interactions in Animal Models
While the specific biological targets of this compound are unknown, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may interact with cyclooxygenase (COX) enzymes. acs.orgorientjchem.org However, future preclinical research should aim to elucidate its precise mechanism of action. This would involve a comprehensive screening against a panel of relevant biological targets.
A particularly interesting avenue for investigation is the potential for allosteric modulation. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and activity. nih.govresearchgate.net This can offer greater selectivity and a more nuanced pharmacological profile compared to traditional orthosteric ligands. Investigating whether this compound can act as an allosteric modulator of key receptors, such as G-protein coupled receptors (GPCRs), could unveil novel therapeutic possibilities.
Understanding off-target interactions is also a critical aspect of preclinical development. While on-target activity is desired, off-target effects can lead to adverse events. nih.govnih.gov Comprehensive in vitro and in vivo studies in animal models are necessary to identify any potential off-target binding and its physiological consequences. Techniques such as chemoproteomics and phenotypic screening can be employed to systematically identify the protein targets of a small molecule.
Exploration of New Mechanistic Paradigms for Potential Therapeutic Applications (Preclinical)
Beyond the well-trodden path of COX inhibition, preclinical studies should explore novel mechanistic paradigms for this compound. Given the diverse biological activities of arylpropanoic acid derivatives, this compound could have potential applications in various therapeutic areas. nih.govhumanjournals.com
For example, some propanoic acid derivatives have shown promise as anticancer agents. nih.gov Preclinical investigations could explore the effects of this compound on cancer cell proliferation, apoptosis, and metastasis in relevant cell lines and animal models.
Furthermore, the role of gut microbiota in health and disease is increasingly recognized. ekb.egmonash.edu Propionic acid itself is a short-chain fatty acid produced by gut bacteria and has been shown to have various physiological effects. monash.edudrugbank.com Research could explore how this compound might modulate the gut microbiome or interact with metabolic pathways influenced by gut-derived metabolites.
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. preprints.org These computational tools can be leveraged to accelerate the discovery and optimization of new compounds related to this compound.
AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel molecules. This can be used to design and prioritize new derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.
Moreover, AI can be used to predict optimal synthetic routes, reducing the time and resources required for chemical synthesis. preprints.org Generative models can even design entirely new molecules with desired properties, expanding the chemical space for drug discovery.
| AI/ML Application | Potential Impact |
| Predictive Modeling (QSAR) | Predict biological activity and properties of new derivatives, guiding lead optimization. |
| Generative Models | Design novel compounds with desired therapeutic profiles. |
| Retrosynthesis Prediction | Propose efficient and cost-effective synthetic routes. |
| Analysis of High-Content Screening Data | Identify subtle but significant patterns in large biological datasets. |
Opportunities for Interdisciplinary Research and Translational Applications within Preclinical Research Settings
The successful preclinical development of this compound will require a highly interdisciplinary approach. nih.govyoutube.com Collaboration between synthetic chemists, pharmacologists, biochemists, computational scientists, and clinicians will be essential to advance our understanding of this compound and its therapeutic potential.
Translational research, which aims to bridge the gap between basic science and clinical application, will be a key focus. nih.gov This will involve the use of relevant animal models of disease and the development of biomarkers to monitor the compound's effects. Academic-industrial partnerships can play a crucial role in providing the necessary resources and expertise to drive the translational process. nih.gov
Engaging with regulatory agencies early in the preclinical development process is also advisable to ensure that the planned studies will meet the requirements for advancing to clinical trials. youtube.com This collaborative and forward-thinking approach will be critical to unlocking the full therapeutic potential of novel compounds like this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity of 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during alkylation of the propanoic acid backbone. For example, asymmetric hydrogenation of α,β-unsaturated precursors using Ru-BINAP catalysts can yield enantiomerically enriched products .
- Chiral HPLC : Post-synthesis purification via chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers, validated by polarimetry or circular dichroism (CD) spectroscopy .
- Table 1 : Example of chiral HPLC conditions for similar fluorinated propanoic acid derivatives:
| Column Type | Mobile Phase | Flow Rate | Retention Time (R/S) |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 mL/min | 12.3 min (R), 14.8 min (S) |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy :
- ¹⁹F NMR : Fluorine’s strong deshielding effect (δ ~ -110 to -120 ppm for aryl-F) confirms substitution at the 2-position .
- ¹H NMR : Methyl groups (δ 1.3–1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) help assign substitution patterns.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 225.0764 (calculated for C₁₁H₁₁FO₂) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) verify protonation state .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between crystallographic and optimized geometries?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare X-ray crystallography data (e.g., bond lengths, dihedral angles) with B3LYP/6-31G(d)-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects .
- Torsional Analysis : Fluorine’s electronegativity alters aryl-propanoic acid dihedral angles (e.g., C3-C2-C1-O1) by ~5–10° compared to non-fluorinated analogs .
- Table 2 : Geometric parameters (X-ray vs. DFT):
| Parameter | X-ray (Å/°) | DFT (Å/°) | Deviation |
|---|---|---|---|
| C-F Bond Length | 1.35 | 1.34 | 0.01 |
| C3-C2-C1-O1 Angle | 172.1° | 168.5° | 3.6° |
Q. What experimental designs assess metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₐᵢₙₜ) using the in vitro t₁/₂ method .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify competitive/non-competitive inhibition. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .
- Table 3 : Metabolic stability data for analogs:
| Compound | Clₐᵢₙₜ (µL/min/mg) | t₁/₂ (min) |
|---|---|---|
| 3-(3-Methoxyphenyl) analog | 28.4 | 45.2 |
| Target compound | 32.1 | 38.7 |
Q. How to address conflicting bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Perform 8-point IC₅₀ assays (0.1–100 µM) in triplicate. Use nonlinear regression (e.g., GraphPad Prism) to minimize variability.
- Counter-Screening : Test against off-target enzymes (e.g., COX-1/2 for anti-inflammatory claims) to confirm specificity .
- Fluorescence Polarization : Quantify binding affinity (Kd) to rule out assay artifacts (e.g., compound aggregation at high concentrations) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
